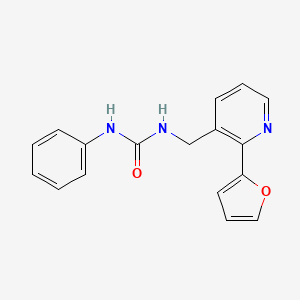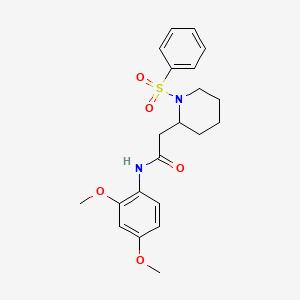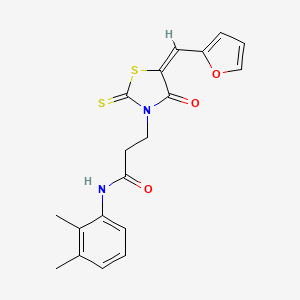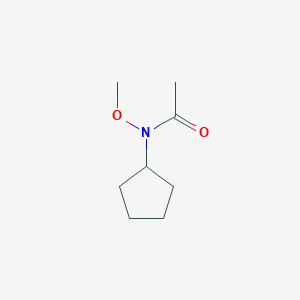
1-((2-(Furan-2-yl)pyridin-3-yl)methyl)-3-phenylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1-((2-(Furan-2-yl)pyridin-3-yl)methyl)-3-phenylurea” is a complex organic molecule. It contains a furan ring, which is a heterocyclic compound with a 5-membered aromatic ring and four carbon atoms and one oxygen . The molecule also contains a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom . The urea group (-NH-CO-NH-) is a functional group that consists of a carbonyl group flanked by two amine groups .
Molecular Structure Analysis
The molecular structure of “1-((2-(Furan-2-yl)pyridin-3-yl)methyl)-3-phenylurea” would likely be determined using techniques such as X-ray crystallography . This technique can provide detailed information about the arrangement of atoms within a crystal and can be used to determine the three-dimensional structure of the molecule .
Wissenschaftliche Forschungsanwendungen
Synthesis of Heterocyclic Compounds
The compound is utilized in the synthesis of various heterocyclic compounds, particularly imidazo[1,2-a]pyridines, which exhibit a broad spectrum of biological activities. These activities include antibacterial , antifungal , antiviral , and anti-inflammatory effects . Such compounds are also being explored for the treatment of cancer and cardiovascular diseases , as well as Alzheimer’s disease .
Development of Hypnotic Medications
Derivatives of this compound, such as imidazo[1,2-a]pyridin-3-yl-acetic acids, are widely used in medicine. An example is zolpidem, which is employed to treat short-term insomnia and some brain function disorders. The hypnotic effect of zolpidem is based on the blocking of γ-aminobutyric acid receptors, with fewer side effects compared to classical benzodiazepine tranquilizers .
Anti-Tubercular Agents
Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives, designed and synthesized from this compound, have shown significant anti-tubercular activity against Mycobacterium tuberculosis H37Ra. Some of these derivatives have exhibited inhibitory concentrations (IC50) ranging from 1.35 to 2.18 μM, indicating their potential as potent anti-tubercular agents .
Cytotoxicity Studies
The compound has been used in cytotoxicity studies to measure the toxicological effects on cell lines such as A549. The MTT assay is a common method employed to assess the cytotoxicity effect of novel chalcones derived from this compound against various cell lines .
Multicomponent Condensation Reactions
A significant application of this compound is in multicomponent condensation reactions. It serves as a precursor in the synthesis of substituted imidazo[1,2-a]pyridin-3-yl-acetic acids through a simple and effective method involving the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid. This method is advantageous due to its ability to produce a wide range of products while avoiding complex multistage syntheses .
Molecular Docking Studies
In molecular docking studies, derivatives of this compound have been investigated for their interactions with biological targets. These studies help in understanding the molecular mechanisms of action and the suitability of these derivatives for further development as therapeutic agents .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-[[2-(furan-2-yl)pyridin-3-yl]methyl]-3-phenylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2/c21-17(20-14-7-2-1-3-8-14)19-12-13-6-4-10-18-16(13)15-9-5-11-22-15/h1-11H,12H2,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUBMCDGGYGPHRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NCC2=C(N=CC=C2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((2-(Furan-2-yl)pyridin-3-yl)methyl)-3-phenylurea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-methyl-4-[4-(4-pentylcyclohexyl)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2870818.png)

![Methyl 2-[(2,4-dichlorobenzoyl)amino]-3-{[(4-nitrobenzyl)oxy]imino}propanoate](/img/structure/B2870826.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(o-tolyloxy)acetamide](/img/structure/B2870828.png)
![N-[3-(1H-benzimidazol-2-yl)phenyl]-3-methylsulfonylbenzamide](/img/structure/B2870831.png)



![N-(1-cyanocyclopentyl)-2-[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]acetamide](/img/structure/B2870835.png)
![ethyl 2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2870836.png)

![1-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)-2-(benzo[d][1,3]dioxol-5-yl)ethan-1-one](/img/structure/B2870838.png)
